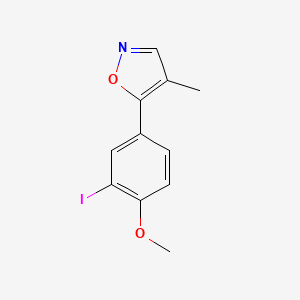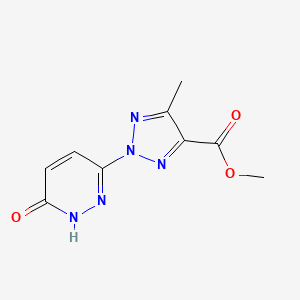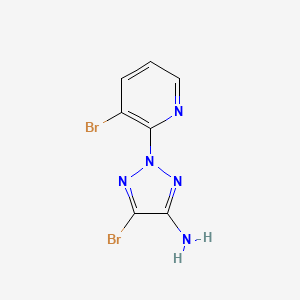
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features both bromine and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyridine derivatives followed by cyclization reactions to form the triazole ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents are often employed to scale up the production while maintaining safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can be used to modify the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Aplicaciones Científicas De Investigación
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but contains a fluorine atom instead of a second bromine atom.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a second bromine atom.
Uniqueness
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both bromine atoms and the triazole ring, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or specific electronic properties .
Propiedades
Fórmula molecular |
C7H5Br2N5 |
|---|---|
Peso molecular |
318.96 g/mol |
Nombre IUPAC |
5-bromo-2-(3-bromopyridin-2-yl)triazol-4-amine |
InChI |
InChI=1S/C7H5Br2N5/c8-4-2-1-3-11-7(4)14-12-5(9)6(10)13-14/h1-3H,(H2,10,13) |
Clave InChI |
RRFAZAWLXHXIKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N2N=C(C(=N2)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


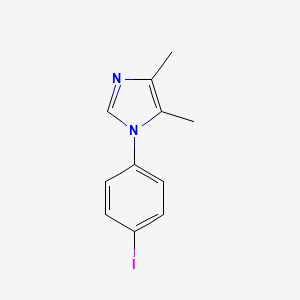
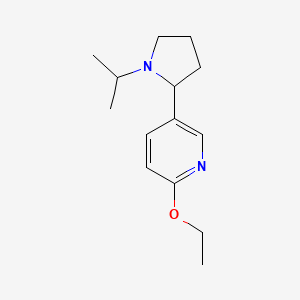



![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)

